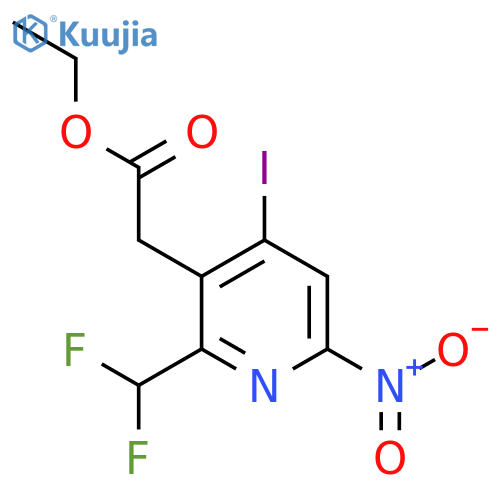

Cas no 1805146-09-1 (Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate)

1805146-09-1 structure

商品名:Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate

CAS番号:1805146-09-1

MF:C10H9F2IN2O4

メガワット:386.090741872787

CID:4894330

Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate

-

- インチ: 1S/C10H9F2IN2O4/c1-2-19-8(16)3-5-6(13)4-7(15(17)18)14-9(5)10(11)12/h4,10H,2-3H2,1H3

- InChIKey: UTIXEJTXWMHYCV-UHFFFAOYSA-N

- ほほえんだ: IC1C=C([N+](=O)[O-])N=C(C(F)F)C=1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 340

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021644-500mg |

Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate |

1805146-09-1 | 95% | 500mg |

$1,735.55 | 2022-04-01 | |

| Alichem | A029021644-250mg |

Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate |

1805146-09-1 | 95% | 250mg |

$940.80 | 2022-04-01 | |

| Alichem | A029021644-1g |

Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate |

1805146-09-1 | 95% | 1g |

$3,039.75 | 2022-04-01 |

Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1805146-09-1 (Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 81216-14-0(7-bromohept-1-yne)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬